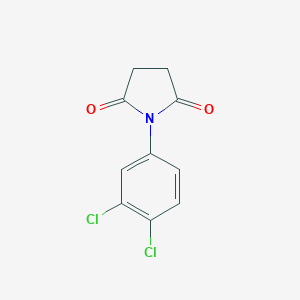

1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQAYGXNGGHZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165462 | |

| Record name | 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15386-58-0 | |

| Record name | 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanistic Insights

The synthesis proceeds via nucleophilic acyl substitution:

Catalyst Optimization

-

Bronsted Acids : Acetic acid (10 mol%) achieves optimal protonation for cyclization.

-

Lewis Acids : FeCl₃ (5 mol%) tested but showed no significant yield improvement.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Positional Isomers of Dichlorophenyl-Substituted Pyrrolidine-2,5-diones

The position of chlorine substituents on the phenyl ring significantly influences physicochemical and biological properties:

Key Observations :

- 3,4-Dichloro derivatives are prioritized in medicinal chemistry due to enhanced receptor interactions (e.g., 5-HT1A/5-HT2A receptor affinity) compared to 3,5-dichloro isomers .

- 3,5-Dichloro derivatives are more common in agrochemicals, likely due to improved stability and systemic activity in plants .

Derivatives with Additional Functional Groups

Modifications to the pyrrolidine-2,5-dione core or phenyl group alter bioactivity:

Pharmacological and Functional Comparisons

Anticonvulsant Activity

Pyrrolidine-2,5-dione derivatives show varying efficacy in seizure models:

Key Observations :

- Derivatives with morpholinopropyl or thiophene groups exhibit lower ED₅₀ values (higher potency) than classical drugs like valproic acid .

- Chlorine substitution patterns influence receptor selectivity. For instance, meta-CF₃ groups on phenyl rings reduce 5-HT2A affinity compared to meta-chloro analogues .

Antimicrobial Activity

Mannich base derivatives of pyrrolidine-2,5-dione show moderate activity:

Key Observations :

Molecular Properties and Bioavailability

Veber’s rules highlight critical parameters for oral bioavailability :

| Property | This compound | Ideal Threshold | Compliance |

|---|---|---|---|

| Molecular Weight | 244.08 g/mol | ≤500 | Yes |

| Rotatable Bonds | 2 (phenyl group fixed) | ≤10 | Yes |

| Polar Surface Area (PSA) | ~55 Ų | ≤140 Ų | Yes |

Key Observations :

Biological Activity

1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article provides a comprehensive overview of its biological activity based on various studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a dichlorophenyl group. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including this compound, as antimicrobial agents. In vitro assays have demonstrated that these compounds exhibit significant activity against various Gram-positive bacteria and fungi.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate to high activity |

| Acinetobacter baumannii | Significant resistance observed |

| Klebsiella pneumoniae | Effective against certain strains |

| Candida auris | Notable antifungal properties |

| Aspergillus fumigatus | Activity noted in specific conditions |

The structure-activity relationship (SAR) studies indicate that the presence of the dichlorophenyl moiety enhances the antimicrobial efficacy of these compounds against resistant strains .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies using human cancer cell lines have shown promising results:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer)

- Mechanism of Action : Induction of apoptosis and cell cycle arrest.

Case Study: A549 Cell Line

In a study involving the A549 lung cancer cell line, treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis through the mitochondrial pathway .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored in several animal models:

- Models Used : Maximal electroshock (MES), pentylenetetrazole (PTZ) induced seizures.

- Results : The compound demonstrated significant protection against seizures at doses ranging from 30 mg/kg to 100 mg/kg.

Efficacy Comparison

In comparison to established anticonvulsants like valproic acid and ethosuximide, the pyrrolidine derivative showed a favorable safety profile with lower hepatotoxicity .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione?

- Methodological Answer : Utilize factorial design (e.g., 2^k or response surface methodology) to systematically vary reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. Statistical analysis of yield data can identify critical factors and interactions, minimizing experimental runs while maximizing efficiency . For example, orthogonal arrays can resolve competing effects of dichlorophenyl substituent reactivity and pyrrolidine-dione ring stability.

Q. How can researchers validate the purity and structural integrity of the synthesized compound?

- Methodological Answer : Combine multiple analytical techniques:

- HNMR/LCMS : Confirm molecular structure via characteristic peaks (e.g., aromatic protons for dichlorophenyl groups at δ 7.2–7.8 ppm, pyrrolidine-dione carbonyl signals at ~170–180 ppm) .

- XRD : Resolve crystallographic data to verify bond angles and steric effects .

- HPLC-PDA : Assess purity (>95%) by monitoring UV absorption at λmax for aromatic systems (~254 nm) .

Q. What safety protocols are critical during handling and disposal of this compound?

- Methodological Answer : Implement hazard controls based on structural analogs (e.g., chlorinated aromatics):

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Segregate waste in halogenated solvent containers and collaborate with certified waste management firms for incineration .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of this compound formation?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) to map potential energy surfaces for cyclization steps. Compare activation barriers for intermediates (e.g., enol vs. keto tautomers) and validate with experimental kinetic data. ICReDD’s reaction path search methods can integrate computational predictions with high-throughput screening .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound’s derivatives?

- Methodological Answer : Conduct meta-analysis of literature data using multivariate regression to isolate variables (e.g., solvent polarity, catalyst loading). For conflicting results, perform controlled replicate studies under standardized conditions (e.g., fixed temperature/pH) and apply error-weighted statistical models to identify outliers .

Q. How can researchers design experiments to probe the compound’s stability under varying environmental conditions?

- Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines):

- Thermal Stress : Expose samples to 40–80°C and monitor degradation via TGA/DSC.

- Photolytic Stress : Employ UV chambers (ICH Q1B) to assess photodegradation pathways .

- Hydrolytic Stress : Test pH-dependent hydrolysis (1–13) with LCMS to identify breakdown products .

Q. What advanced separation techniques improve isolation of stereoisomers or byproducts?

- Methodological Answer : Optimize chiral chromatography (e.g., Chiralpak IA column) with polar organic mobile phases (MeOH/EtOH). For byproduct removal, employ membrane-based nanofiltration (MWCO 200–500 Da) or centrifugal partition chromatography (CPC) with biphasic solvent systems .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

Standardize Assays : Replicate assays using identical cell lines (e.g., HEK293 vs. HeLa) and controls.

Dose-Response Curves : Compare EC50/IC50 values under consistent conditions (e.g., serum-free media).

Meta-Regression : Adjust for covariates (e.g., incubation time, solvent DMSO%) using mixed-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.